REACTION_CXSMILES
|
[CH:1]([OH:4])([CH3:3])[CH3:2].Cl[C:6]([O:8][CH:9]([Cl:11])[CH3:10])=[O:7].N1C=CC=CC=1>C(OCC)C>[C:6](=[O:7])([O:4][CH:1]([CH3:3])[CH3:2])[O:8][CH:9]([Cl:11])[CH3:10]
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise into the solution
|
Type
|
CUSTOM
|
Details
|
The solution was reacted for 1 hour at that temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed respectively with 10% hydrochloric acid and water once
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(OC(C)Cl)(OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.461 g | |
YIELD: PERCENTYIELD | 87.7% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |